Cas no 11021-14-0 (Ginsenoside Rc)
Ginsenoside Rc Chemical and Physical Properties
Names and Identifiers
-
- ginsenoside rc
- GINSENOSIDE GINSENOSIDE-RC
- 20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12beta-hydroxydammar-24-en-3beta-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- ginsenoside-rc from panax quinquefolium (american ginseng)root
- 20-[(6-O-alpha-L-Arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12b-hydroxydammar-24-en-3b-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- GINSENOSIDE RC WITH HPLC
- glucopyranosyl-
- hydroxydammar-24-en-3-yl2-O-β-D-
- Panaxoside Rc
- [20-[(6-O-α-L-Arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl]2-O-β-D-glucopyranosyl-β-D-glucopyranoside
- 3β-[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyloxy]-20-[6-O-(α-L-arabinofuranosyl)-β-D-glucopyranosyloxy]dammara-24-ene-12β-ol
- GINSENOSIDE Rc(AS) PrintBack
- GINSENOSIDE Rc(P) PrintBack
- Ginsenoside-Rc from Panax ginseng (Korean ginseng) root
- NSC 310104
- Ginsenoside Rc, froM Panax ginseng
- Ginsenoside Rc ,98%
- Ginsenoside Rc (CAS# 11021-14-0)
- ginsenoside from ginseng root (panax*qui nquefolium
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10R,12R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(3R
- N2617
- CID 122173267
- 2-[2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]
- arabinofuranosyl-β-D-glucopyranosyl)oxy]-12-
- 20-(alpha-L-arabinofuranosyl-(1->2)-beta-D glucopyranosyloxy)-3beta-(beta-D-glucopyranosyl-(1->2)-beta-D glucopyranosyloxy)dammar-24-en-12beta-ol
- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,12.BETA.)-20-((6-O-.ALPHA.-L-ARABINOFURANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-12-HYDROXYDAMMAR-24-EN-3-YL 2-O-.BETA.-D-GLUCOPYRANOSYL-
- Q27146714
- (3beta,12beta)-20-{[6-O-(alpha-L-arabinofuranosyl)-beta-D-glucopyranosyl]oxy}-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- HY-N0042
- beta-D-Glucopyranoside, (3beta,12beta)-20-((6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-
- (3beta,12beta)-20-((6-O-(alpha-L-arabinofuranosyl)-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- NS00066757
- s9266
- BRN 1677618
- AC-34659
- NSC-310104
- 1ST40134
- 0K83B0L786
- 11021-14-0
- MFCD00133368
- CHEMBL451702
- GINSENOSIDE RC (CONSTITUENT OF AMERICAN GINSENG, ASIAN GINSENG, AND TIENCHI GINSENG)
- CCG-270633
- AS-56539
- UNII-0K83B0L786
- CS-3837
- NCGC00485983-01
- CHEBI:77154
- GinsenosideRc
- GINSENOSIDE RC (CONSTITUENT OF AMERICAN GINSENG, ASIAN GINSENG, AND TIENCHI GINSENG) [DSC]
- EINECS 234-253-5
- EX-A6779
- DTXSID60911542
- 20-((6-O-alpha-L-Arabinofuranosyl-beta-D-glucopyranosyl)oxy)-12beta-hydroxydammar-24-en-3beta-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- ginsenoside-Rc
- 20-[alpha-L-arabinofuranosyl-(1->2)-beta-D glucopyranosyloxy]-3beta-[beta-D-glucopyranosyl-(1->2)-beta-D glucopyranosyloxy]dammar-24-en-12beta-ol
- AKOS037514670
- NCGC00482515-01
- BRD-A65550283-001-01-9
- FT-0626702
- 2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- LS-15508
- AKOS026750610
- NSC310104
- CHEBI:91809
- SMP2_000126
- JDCPEKQWFDWQLI-LUQKBWBOSA-N
- Ginsenoside Rc
-
- MDL: MFCD00133368
- Inchi: 1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28-,29+,30-,31+,32-,33-,34+,35+,36-,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,50-,51+,52+,53-/m0/s1
- InChI Key: JDCPEKQWFDWQLI-LUQKBWBOSA-N
- SMILES: O[C@@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C(C)(C)[C@@H]3CC[C@@]2(C)[C@]2(C)CC[C@H]([C@](C)(CC/C=C(\C)/C)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]4[C@@H]([C@H]([C@H](CO)O4)O)O)O3)O)O)O)[C@H]21)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 1078.59000
- Monoisotopic Mass: 1078.592
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 14
- Hydrogen Bond Acceptor Count: 22
- Heavy Atom Count: 75
- Rotatable Bond Count: 16
- Complexity: 1950
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 29
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 357
- Molecular Weight: 1079.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Powder
- Density: 1.4200
- Melting Point: 199~201℃
- Boiling Point: 1128.3℃ at 760 mmHg
- Flash Point: 636.2 °C
- Refractive Index: 1.621
- Solubility: DMSO (Slightly), Methanol (Slightly), Pyridine (Slightly)
- PSA: 357.06000
- LogP: -1.56350
- Solubility: Not available
- pka: 12.85±0.70(Predicted)
Ginsenoside Rc Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S26-S36
- RTECS:LY9536300
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R20/21/22
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ginsenoside Rc Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF217-5mg |
Ginsenoside Rc |
11021-14-0 | 98+% | 5mg |
935CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF217-1mg |
Ginsenoside Rc |
11021-14-0 | 98+% | 1mg |
593CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89210-10MG |
Ginsenoside Rc |
11021-14-0 | 10mg |
¥6419.1 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 44987-5MG |
Ginsenoside Rc |
11021-14-0 | 5mg |
¥8620.97 | 2023-10-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G0902-5MG |
Ginsenoside Rc |
11021-14-0 | 98% | 5mg |
¥5229.01 | 2023-09-25 | |
| TRC | G410210-5mg |
Ginsenoside Rc |
11021-14-0 | 5mg |
$ 97.00 | 2023-09-07 | ||
| TRC | G410210-10mg |
Ginsenoside Rc |
11021-14-0 | 10mg |
$ 164.00 | 2023-09-07 | ||
| TRC | G410210-25mg |
Ginsenoside Rc |
11021-14-0 | 25mg |
$ 379.00 | 2023-09-07 | ||
| TRC | G410210-50mg |
Ginsenoside Rc |
11021-14-0 | 50mg |
$523.00 | 2023-05-18 | ||
| TRC | G410210-100mg |
Ginsenoside Rc |
11021-14-0 | 100mg |
$730.00 | 2023-05-18 |
Ginsenoside Rc Suppliers
Ginsenoside Rc Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Triterpene glycosides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene glycosides Triterpene glycosides
- Triterpenoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Ginsenoside Rc
Introduction to Ginsenoside Rc (CAS No. 11021-14-0)
Ginsenoside Rc, a naturally occurring triterpenoid saponin, is a prominent component of Panax ginseng, commonly known as ginseng. With the chemical formula C₅₁H₈₂O₁₃ and the CAS number 11021-14-0, this compound has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities. Ginsenoside Rc is particularly recognized for its potential role in modulating various physiological processes, making it a subject of extensive research in modern medicine.
The chemical structure of Ginsenoside Rc features a complex arrangement of hydroxyl and glycosidic groups, which contribute to its unique pharmacological properties. As a member of the ginsenoside family, it undergoes metabolic conversion in the human body, particularly through the action of gut microbiota, into bioactive metabolites such as Rh2 and CK. These metabolites are believed to contribute to the therapeutic effects associated with ginseng consumption.
Recent studies have highlighted the anti-inflammatory, antioxidant, and anticancer properties of Ginsenoside Rc. For instance, research published in the journal *Biochemical Pharmacology* demonstrated that Ginsenoside Rc can inhibit the NF-κB signaling pathway, thereby reducing inflammation in chronic diseases. Additionally, preclinical trials have shown promising results in its potential application for neuroprotective therapies, suggesting its role in mitigating cognitive decline associated with aging.
The pharmacokinetics of Ginsenoside Rc have been extensively studied to optimize its delivery and efficacy. Traditional oral administration has been complemented by novel approaches such as nanoencapsulation and lipid-based delivery systems, which enhance bioavailability and target specificity. These advancements are crucial for translating preclinical findings into clinical applications, ensuring that patients can derive maximum benefit from Ginsenoside Rc-based therapies.
In the realm of oncology, Ginsenoside Rc has emerged as a promising candidate for adjunctive cancer treatments. Research indicates that it can induce apoptosis in tumor cells while sparing healthy tissues, making it a potential alternative or complementary therapy to conventional chemotherapy. A study published in *Cancer Letters* reported that Ginsenoside Rc synergizes with chemotherapeutic agents, enhancing their cytotoxic effects without increasing toxicity.
The cardioprotective effects of Ginsenoside Rc are another area of active investigation. Studies have shown that it can improve endothelial function, reduce oxidative stress, and modulate lipid profiles, thereby lowering the risk of cardiovascular diseases. These findings align with traditional uses of ginseng in promoting heart health and provide a scientific basis for its inclusion in cardiovascular therapeutics.
Moreover, the neuroprotective potential of Ginsenoside Rc has been explored in models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research suggests that it can cross the blood-brain barrier and exert protective effects against neurotoxicity by inhibiting β-amyloid aggregation and enhancing acetylcholine levels. These mechanisms offer hope for developing novel treatments for age-related cognitive impairments.
The role of gut microbiota in modulating the bioactivity of Ginsenoside Rc is an emerging area of interest. Recent advances in metagenomic analysis have revealed that specific microbial communities can convert Ginsenoside Rc into more potent metabolites. This interaction highlights the importance of personalized medicine approaches, where gut health is considered alongside pharmacological interventions to maximize therapeutic outcomes.
From a regulatory perspective, the standardization and quality control of Ginsenoside Rc are critical for ensuring consistency across different formulations and batches. Collaborative efforts between academia and industry have led to the development of robust analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which enable precise quantification and characterization of this compound.
The future directions for research on Ginsenoside Rc include exploring its mechanisms of action at a molecular level and identifying new therapeutic applications through interdisciplinary collaborations. By integrating insights from chemistry, biology, pharmacology, and computational modeling, scientists aim to unlock the full potential of this natural product for human health.
In conclusion, Ginsenoside Rc (CAS No. 11021-14-0) represents a significant advancement in natural product-based medicine. Its multifaceted biological activities and potential therapeutic benefits make it a valuable compound for further exploration and clinical development. As research continues to uncover new insights into its mechanisms and applications, Ginsenoside Rc is poised to play an increasingly important role in modern healthcare solutions.
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